molecular formula C21H29NO2 B5602398 (2,2,4-trimethyl-1H-quinolin-6-yl) 3-cyclohexylpropanoate

(2,2,4-trimethyl-1H-quinolin-6-yl) 3-cyclohexylpropanoate

Cat. No.: B5602398
M. Wt: 327.5 g/mol
InChI Key: DSZKPDROFIPSQA-UHFFFAOYSA-N
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Description

(2,2,4-trimethyl-1H-quinolin-6-yl) 3-cyclohexylpropanoate is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, industrial processes, and synthetic organic chemistry. This compound, in particular, is characterized by its unique structure, which includes a quinoline moiety substituted with a cyclohexylpropanoate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2,4-trimethyl-1H-quinolin-6-yl) 3-cyclohexylpropanoate typically involves the condensation of aniline with acetone to form 2,2,4-trimethyl-1,2-dihydroquinoline, followed by further functionalization to introduce the cyclohexylpropanoate group. This process can be catalyzed by various metal-exchanged tungstophosphoric acids supported on γ-Al2O3 . The reaction conditions often involve microwave-assisted hydrothermal methods to optimize yield and efficiency .

Industrial Production Methods

Industrial production of this compound may utilize scalable synthesis methods that minimize the use of harmful solvents and drastic reaction conditions. Techniques such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are employed to ensure environmentally friendly production .

Chemical Reactions Analysis

Types of Reactions

(2,2,4-trimethyl-1H-quinolin-6-yl) 3-cyclohexylpropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties .

Scientific Research Applications

(2,2,4-trimethyl-1H-quinolin-6-yl) 3-cyclohexylpropanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,2,4-trimethyl-1H-quinolin-6-yl) 3-cyclohexylpropanoate involves its interaction with specific molecular targets and pathways. The quinoline moiety can inhibit enzymes such as DNA gyrase, leading to antibacterial effects . Additionally, the compound may interact with cellular receptors and signaling pathways to exert its biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,2,4-trimethyl-1H-quinolin-6-yl) 3-cyclohexylpropanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline core with a cyclohexylpropanoate group enhances its potential as a versatile compound in various applications .

Properties

IUPAC Name

(2,2,4-trimethyl-1H-quinolin-6-yl) 3-cyclohexylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO2/c1-15-14-21(2,3)22-19-11-10-17(13-18(15)19)24-20(23)12-9-16-7-5-4-6-8-16/h10-11,13-14,16,22H,4-9,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSZKPDROFIPSQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(NC2=C1C=C(C=C2)OC(=O)CCC3CCCCC3)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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